![molecular formula C9H15NO4 B146115 (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 126496-79-5](/img/structure/B146115.png)
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate
Overview
Description
“(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is a chemical compound . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular formula of “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is C9H15NO4 . Its molecular weight is 201.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” are as follows :Scientific Research Applications
Medicinal Chemistry: PDIA1 Inhibitors
“(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate” is a derivative of aziridine-2-carboxylic acid . These derivatives have attracted the attention of medicinal chemists due to their potential as PDIA1 inhibitors .
PDIA1, or Protein Disulfide Isomerase A1, is an enzyme that plays a crucial role in the correct 3D structure formation of proteins synthesized in the endoplasmic reticulum . In the case of malignant transformation, these enzymes migrate to the cell surface . Therefore, PDIA1 inhibitors can potentially be used in cancer treatment.
Acyl derivatives of aziridine-2-carboxylic acid, such as “(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate”, have been synthesized and tested as PDIA1 inhibitors . For the first time, it was found that these acyl derivatives are weak to moderately active PDIA1 inhibitors .
The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . Therefore, aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the "classical” thiol-trapping agents .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-UOQJWNSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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